2-bromo-4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene
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Overview
Description
2-bromo-4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene is a complex organic compound that belongs to the class of polyhalo substituted benzenes. This compound is characterized by the presence of bromine, chlorine, and ethoxyphenoxy groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene typically involves multiple steps, starting with the preparation of the benzene ring substituted with bromine and chlorine. One common method involves the electrophilic aromatic substitution reaction, where bromine and chlorine are introduced to the benzene ring under controlled conditions. The ethoxyphenoxy group is then attached through a nucleophilic substitution reaction, using reagents such as phenol and aluminium chloride at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity. The reaction conditions are optimized to ensure maximum yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki coupling reactions with arylboronic acids to form biphenyl derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Phenol and Aluminium Chloride: For nucleophilic substitution reactions.
Arylboronic Acids: For Suzuki coupling reactions.
Oxidizing and Reducing Agents: Such as potassium permanganate or sodium borohydride for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling reactions yield biphenyl derivatives, while nucleophilic substitution reactions can produce various substituted benzene compounds.
Scientific Research Applications
2-bromo-4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: It can be used in the development of bioactive compounds and as a probe in biochemical assays.
Medicine: The compound may be used in the synthesis of pharmaceutical agents and in drug discovery research.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-bromo-4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate . This intermediate undergoes further reactions to yield the final product. The specific molecular targets and pathways involved depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
1-bromo-4-chloro-2-fluorobenzene: Another polyhalo substituted benzene that undergoes similar reactions.
1-bromo-2-chloroethane: A simpler compound with similar halogen substitutions.
4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene: A compound with similar structural features and applications.
Uniqueness
2-bromo-4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene is unique due to the presence of the ethoxyphenoxy group, which imparts specific chemical properties and reactivity. This makes it valuable in the synthesis of complex organic molecules and in various scientific research applications.
Properties
IUPAC Name |
2-bromo-4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrClO3/c1-2-19-15-5-3-4-6-16(15)21-10-9-20-14-8-7-12(18)11-13(14)17/h3-8,11H,2,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJRBKNTFOJIMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOC2=C(C=C(C=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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